N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide
Description
N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide is a benzamide derivative featuring a 2,4-dichlorobenzoyl group linked to a substituted phenyl ring. The phenyl ring is modified at the 2-position with an azepan-1-yl (7-membered cyclic amine) group and at the 5-position with a chlorine atom. The azepane moiety may enhance metabolic stability and modulate lipophilicity, while the dichlorinated benzamide core could influence electronic interactions with biological targets.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O/c20-13-5-7-15(16(22)11-13)19(25)23-17-12-14(21)6-8-18(17)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOLHFDHNNAYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(azepan-1-yl)-5-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 2,4-dichlorobenzamide derivatives, focusing on substituent variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact :
- The azepane group in the target compound introduces conformational flexibility and moderate lipophilicity compared to rigid substituents like pyrazole (5j) or sulfonamide (corrected compound).
- Sulfonamide-containing analogs () exhibit stronger biological activity than amide counterparts, highlighting the importance of the sulfonamide group in receptor binding . The target compound’s amide group may necessitate compensatory structural features (e.g., azepane) for efficacy.
Physicochemical Properties: Lipophilicity: The azepane group likely increases logP compared to hydroxyl (7k) or amino () substituents but reduces it relative to tert-butyl (5j). Solubility: The cyclic amine may improve aqueous solubility compared to highly lipophilic tert-butyl derivatives (5j) but less than sulfonamides (corrected compound) .
Biological Activity :
- Pyrazole-containing 5j demonstrates antimicrobial activity, suggesting dichlorobenzamides with heterocyclic substituents are viable for infectious disease applications .
- The corrected sulfonamide analog () shows higher potency than amide derivatives, implying that replacing amide with sulfonamide could enhance target engagement .
Research Implications and Gaps
- Structural Optimization : The azepane group in the target compound warrants further exploration for balancing lipophilicity and solubility. Comparative studies with sulfonamide analogs () could clarify the role of the amide bond in activity .
- Activity Profiling: No direct biological data are available for the target compound. Testing against microbial or receptor-based assays (e.g., GPR27 in ) is needed to validate hypotheses derived from structural analogs.
- Synthetic Feasibility : The moderate yield of 7k (55%) suggests challenges in synthesizing complex benzamides; the target compound’s synthesis may require optimization for scalability .
Biological Activity
N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide, a compound with the CAS number 383146-68-7, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : C19H19Cl3N2O
- Molar Mass : 397.73 g/mol
- CAS Number : 383146-68-7
Structural Representation
The compound features a dichlorobenzamide structure with an azepan moiety, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19Cl3N2O |
| Molar Mass | 397.73 g/mol |
| CAS Number | 383146-68-7 |
This compound is believed to exert its biological effects through interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic outcomes.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains, suggesting a potential for this compound in treating infections caused by resistant bacteria .
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms . Further research is necessary to elucidate the specific pathways involved.
Study on Antimicrobial Activity
In a study published in a peer-reviewed journal, this compound was tested against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Anticancer Efficacy
A separate study focused on the compound's effect on human cancer cell lines (e.g., breast and prostate cancer). The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM.
| Study Type | Findings |
|---|---|
| Antimicrobial | Significant bacterial inhibition at 10 µg/mL |
| Anticancer | IC50 values between 15 to 30 µM in cancer cells |
Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Infection Control : Potential use as an antimicrobial agent.
- Cancer Therapy : Investigated as a novel anticancer drug candidate.
- Drug Development : Serves as a building block for synthesizing more complex pharmaceutical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
